3,5-Dichlorobenzidine

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a major class of chemical compounds characterized by an amino group attached to an aromatic ring. They serve as fundamental building blocks and intermediates in the synthesis of a vast array of organic materials. A significant application of aromatic amines is in the production of azo dyes, which constitute a large portion of all synthetic colorants used commercially.

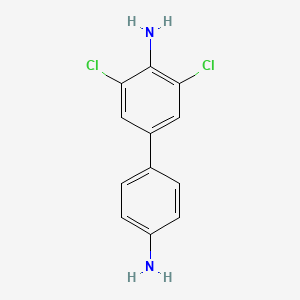

Within this broad class, benzidine (B372746) and its derivatives, known as biphenyldiamines, are a notable subclass. These compounds feature a biphenyl (B1667301) backbone with amino groups attached. Chlorinated benzidines, such as the dichlorobenzidines, are specific derivatives that have been subjects of scientific investigation. 3,5-Dichlorobenzidine is an asymmetrically substituted aromatic amine, meaning the chlorine atoms are positioned on only one of the two phenyl rings of the benzidine structure. This asymmetrical substitution distinguishes it from more commonly studied symmetrical isomers, such as 3,3'-dichlorobenzidine (B165656), and makes it a compound of interest for research into structure-property relationships within this chemical family.

Historical Development of Research Involving Dichlorobenzidines

Historically, research into dichlorobenzidines has been closely linked to the dye manufacturing industry. The symmetrically substituted isomer, 3,3'-dichlorobenzidine, was a commercially significant intermediate for producing azo dyes and pigments. oup.com Conventional synthesis routes for symmetrically substituted benzidines, such as the 3,3'-dihalogenated and 3,5,3',5'-tetrahalogenated derivatives, were well-established. oup.com These methods typically involved the reduction of a substituted nitrobenzene (B124822) or oxidation of a substituted aniline (B41778) to create a symmetrical azobenzene (B91143), which was then subjected to a benzidine rearrangement. oup.com

The synthesis of asymmetrically substituted derivatives like this compound represented a more complex synthetic challenge and a later stage in the research trajectory of this chemical class. oup.com A 1987 study reported an unambiguous synthetic route to this compound, highlighting that such asymmetrically substituted compounds had not previously been synthesized via clear and direct methods. oup.com This development was driven by a need to obtain specific isomers to conduct comparative studies and to understand how the position and number of halogen substituents influence the chemical and physical properties of the molecule. oup.com

Contemporary Relevance and Academic Research Trajectories for this compound

The contemporary relevance of this compound is primarily in the domain of academic and specialized chemical research rather than large-scale commercial application. Its synthesis and study provide valuable insights into the fundamental chemistry of asymmetrically substituted aromatic amines. Research trajectories focus on understanding the effects of specific substitution patterns on molecular properties.

The synthesis of this compound was pursued specifically to allow for the systematic study of a complete set of chlorinated benzidines substituted at the 3 and 5 positions. oup.com The successful synthesis allowed for the compound's purification and characterization using modern analytical techniques, including mass spectrometry and proton nuclear magnetic resonance ([¹H] NMR) spectroscopy. oup.comnih.gov This characterization provides definitive structural proof and a baseline for further physicochemical studies. The primary academic interest lies in using compounds like this compound as model substrates to investigate how structural asymmetry impacts the molecule's electronic and conformational characteristics compared to its symmetrical counterparts. oup.com

Research Data Tables

Table 1: Synthesis and Characterization of this compound This table summarizes the synthetic route and analytical characterization as reported in scientific literature.

| Parameter | Description | Source |

| Synthetic Method | Prepared via the reaction of 2,6-dichloronitrosobenzene (B73552) with aniline to form the corresponding substituted azobenzene. | oup.comnih.gov |

| Key Reaction Steps | 1. Coupling of 2,6-dichloronitrosobenzene with aniline in chloroform/acetic acid at 50°C to yield 2,6-dichloroazobenzene. 2. Subsequent reduction and benzidine rearrangement to give this compound. | oup.com |

| Overall Yield | Approximately 25% from 2,6-dichloronitrosobenzene. | oup.com |

| Purification | The product was purified for analytical studies. | oup.comnih.gov |

| Characterization | The structure and identity of the synthesized product were confirmed using mass spectrometry and [¹H] nuclear magnetic resonance spectroscopy. | oup.comnih.gov |

Table 2: Comparison of Select Chlorinated Benzidine Isomers This table highlights the structural differences between this compound and other related isomers discussed in research literature.

| Compound Name | Chemical Structure | Substitution Pattern | Source |

| This compound | Asymmetrical (two chlorine atoms on one ring) | oup.com | |

| 3,3'-Dichlorobenzidine | Symmetrical (one chlorine atom on each ring) | oup.com | |

| 3,5,3'-Trichlorobenzidine | Asymmetrical (two chlorine atoms on one ring, one on the other) | oup.com | |

| 3,5,3',5'-Tetrachlorobenzidine | Symmetrical (two chlorine atoms on each ring) | oup.com |

Structure

3D Structure

Propriétés

Numéro CAS |

63390-11-4 |

|---|---|

Formule moléculaire |

C12H10Cl2N2 |

Poids moléculaire |

253.12 g/mol |

Nom IUPAC |

4-(4-aminophenyl)-2,6-dichloroaniline |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15)4-2-7/h1-6H,15-16H2 |

Clé InChI |

BFIXSNRLSBRJQT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)N)Cl)N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)N)Cl)N |

Autres numéros CAS |

63390-11-4 |

Synonymes |

3,5-Cl2BZ 3,5-dichlorobenzidine |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorobenzidine

Established Synthetic Pathways for Dichlorobenzidines

Historically, the synthesis of symmetrically substituted dichlorobenzidines, such as 3,3'-dichlorobenzidine (B165656), has been well-established. These methods typically involve the reduction of a substituted nitrobenzene (B124822) or the oxidation of a corresponding aniline (B41778) to form a symmetrical azobenzene (B91143). This intermediate then undergoes reduction to a hydrazobenzene (B1673438), followed by a benzidine (B372746) rearrangement to yield the final dichlorobenzidine (B72168) product. oup.com

A common industrial process for producing 3,3'-dichlorobenzidine starts with 1-chloro-2-nitrobenzene. google.com This precursor is reduced to 2,2'-dichlorohydrazobenzene, which then undergoes a mineral acid-catalyzed benzidine rearrangement to form 3,3'-dichlorobenzidine. google.comwikipedia.org The rearrangement is often carried out by dissolving the hydrazobenzene in an aromatic solvent and adding an aqueous mineral acid, which results in the precipitation of the dichlorobenzidine salt as a suspension. google.com

Emerging Synthetic Approaches to 3,5-Dichlorobenzidine

The synthesis of asymmetrically substituted dichlorobenzidines like this compound requires a more targeted approach. An unambiguous route involves the reaction of 2,6-dichloronitrosobenzene (B73552) with aniline. oup.comoup.com This reaction forms an asymmetrically substituted azobenzene, which is then subjected to reduction and rearrangement to produce this compound. oup.comoup.com The resulting product can be purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. oup.comoup.com

Another approach to synthesizing 3,3′-Dichlorobenzidine involves a three-step reaction starting from o-nitrochlorobenzene. researchgate.net This process yields 2,2′-Dichloroazoxybenzene, which is then converted to 2,2′-Dichlorohydrazobenzene. researchgate.net The final step is the reaction of 2,2′-Dichlorohydrazobenzene with hydrochloric acid and water to produce 3,3′-Dichlorobenzidine. researchgate.net

Table 1: Comparison of Synthetic Pathways for Dichlorobenzidines

| Feature | Established Symmetrical Synthesis (e.g., 3,3'-Dichlorobenzidine) | Emerging Asymmetrical Synthesis (this compound) |

|---|---|---|

| Starting Materials | Substituted nitrobenzenes or anilines oup.com | 2,6-dichloronitrosobenzene and aniline oup.comoup.com |

| Key Intermediates | Symmetrical azobenzene, hydrazobenzene oup.com | Asymmetrical azobenzene oup.comoup.com |

| Core Reaction | Benzidine rearrangement oup.comgoogle.com | Reduction and rearrangement oup.comoup.com |

| Catalyst | Mineral acid google.com | Not explicitly stated for rearrangement oup.comoup.com |

| Product | Symmetrically substituted dichlorobenzidine oup.com | This compound oup.comoup.com |

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is influenced by the presence of both the amino and chloro substituents on the aromatic rings. These groups direct the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution Reactions

Aromatic compounds typically undergo electrophilic substitution reactions where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. dalalinstitute.com The rate and position of substitution are influenced by the existing substituents on the ring. libretexts.org Activating groups increase the electron density of the ring, making it more reactive, while deactivating groups decrease it. libretexts.org

In the case of this compound, the amino groups are strongly activating and ortho-, para-directing. Conversely, the chlorine atoms are deactivating yet also ortho-, para-directing. dalalinstitute.com This interplay of electronic effects governs the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. msu.edulibretexts.org For instance, chlorination of 3,3'-dichlorobenzidine can lead to the formation of tetrachloro derivatives. wikipedia.org

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aromatic ring is generally less common than electrophilic substitution because the electron-rich nature of the ring repels nucleophiles. scranton.edu However, such reactions can occur, particularly when strong electron-withdrawing groups are present on the ring. scranton.edu While specific studies on nucleophilic substitution reactions of this compound are not detailed in the provided search results, the general principles suggest that the chlorine atoms could potentially be replaced by strong nucleophiles under specific conditions, although this is not a facile reaction. europa.eu For instance, the ammonolysis of 3,3'-dichlorobenzidine to produce 3,3',4,4'-tetraminobiphenyl has been achieved using a copper catalyst at elevated temperatures and pressures. epo.org

Coupling Reactions and Polymerization Precursors

The amino groups of dichlorobenzidines are reactive sites for various coupling reactions. A significant application of 3,3'-dichlorobenzidine is its use in the production of diarylide pigments. wikipedia.org This process involves the double diazotization of the amino groups to form a bis(diazo) intermediate. wikipedia.org This intermediate is then coupled with other aromatic compounds, such as derivatives of acetoacetylaminobenzene, to produce a range of yellow and orange pigments. wikipedia.org

Furthermore, dichlorobenzidines serve as monomers in polymerization reactions. For example, 3,3',4,4'-tetraminobiphenyl, which can be synthesized from 3,3'-dichlorobenzidine, is a monomer used in the preparation of polybenzimidazole (PBI) polymers, known for their exceptional thermal and mechanical stability. epo.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and are widely used in the synthesis of complex molecules and polymers. mdpi.comresearchgate.netbeilstein-journals.org These reactions could potentially be employed to create novel polymers from this compound derivatives. The Stille coupling reaction is another important method for synthesizing conjugated polymers, valued for its compatibility with various functional groups. wiley-vch.de

Mechanistic Investigations of Formation and Conversion Pathways

The formation of dichlorobenzidines through the benzidine rearrangement is a well-studied reaction. The mechanism involves the acid-catalyzed rearrangement of a hydrazobenzene intermediate. google.com Studies have shown that the mutagenic activity of chlorinated benzidines is dependent on their structure. oup.com For example, 3,3'-dichlorobenzidine is a more potent mutagen than benzidine itself. oup.com

The metabolic activation of dichlorobenzidines is believed to proceed through the formation of reactive N-oxygenated intermediates, mediated by cytochrome P450 enzymes. canada.ca These reactive metabolites can form adducts with cellular macromolecules like DNA and hemoglobin. govinfo.govcdc.gov Density functional theory (DFT) has been used to study the chemical reactivity and toxicity of benzidine and its derivatives, providing insights into their electronic structure and reaction mechanisms. researchgate.netresearchgate.net

Environmental Occurrence, Distribution, and Mobilization of 3,5 Dichlorobenzidine

Anthropogenic Sources and Release Mechanisms

3,3'-Dichlorobenzidine (B165656) (DCB) is a synthetic chemical compound with no known natural sources. who.int Its presence in the environment is exclusively due to human activity. The primary anthropogenic source of 3,3'-Dichlorobenzidine is its use as an intermediate in the manufacturing of pigments and dyes. who.intcdc.gov It is particularly important in the production of diarylide yellow and azo red pigments used in printing inks, textiles, paints, plastics, and rubber. who.intnih.govaarti-industries.com

The primary mechanism for the release of 3,3'-Dichlorobenzidine into the environment is through industrial wastewater and atmospheric emissions from manufacturing and processing facilities. nih.gov

Wastewater Discharges: Facilities producing or using DCB and DCB-based dyes release the compound in their wastewater. cdc.govepa.gov These effluents are often discharged into municipal sewer systems or directly into water bodies. cdc.gov Unreacted DCB is also reported to be present in pigment wastes, constituting an additional source of contamination when these wastes are discharged into receiving waters. epa.gov In the United States, total industrial emissions to the environment were estimated at 6 tonnes in 1988. who.int Specific wastewater concentrations have been measured from various industrial sources, including metal finishing, nonferrous metals manufacturing, coal mining, and paint and ink formulation. cdc.govnih.gov One study identified DCB in 1% of 1,239 industrial effluent samples in the United States. canada.ca Another investigation in 1996 found DCB, along with benzidine (B372746) and aniline (B41778), in four 24-hour composite samples of industrial wastewater from a company discharging into a sewage treatment plant. publications.gc.ca

Atmospheric Emissions: While DCB has a low vapor pressure, releases to the atmosphere can occur as dust or aerosols from production and pigment manufacturing plants. who.intcdc.gov Occupational exposure studies in Germany and Japan have measured DCB levels in the workroom air of such facilities. who.int However, atmospheric emissions have likely been reduced over time due to the adoption of closed-system operations. nih.gov Any DCB released to the air is expected to adsorb to airborne particulate matter. cdc.gov

| Industrial Source | Maximum Concentration (µg/L) | Reference |

|---|---|---|

| Paint and Ink Formulation | 10 | cdc.govnih.gov |

| Metal Finishing | ≤10 | nih.gov |

| Coal Mining | 3 | cdc.gov |

| Nonferrous Metals Manufacturing | 2 | cdc.govnih.gov |

Historical industrial activities and improper waste disposal have resulted in legacy contamination sites where 3,3'-Dichlorobenzidine persists in the environment. nih.gov

Waste Disposal Sites: Improper land disposal is a significant source of long-term environmental contamination. nih.gov One survey detected DCB at concentrations of 0.13 to 3.0 mg/L at a production waste-disposal site. nih.gov The compound has been identified in samples from contaminated areas such as Love Canal, NY. nih.gov

Contaminated Water Bodies: Decades of industrial discharge have led to significant contamination of lakes and rivers. A notable example is Lake Macatawa in Holland, Michigan, which has been the subject of long-term studies due to contamination from a dye manufacturing facility. nih.govnih.govresearchgate.netnih.gov Research confirmed that DCB and its degradation products are present in the lake's water and sediment, and can be transported over long distances. nih.gov Early samples from the lake showed DCB concentrations up to 1,300 times greater than the established water quality criteria. nih.govnih.gov

Environmental Compartmentalization and Partitioning

Once released, 3,3'-Dichlorobenzidine is distributed among various environmental compartments, including water, soil, sediment, and air. Its movement and final destination are governed by its physicochemical properties, such as low water solubility and a strong tendency to bind to organic matter. who.intnih.gov

In aquatic environments, DCB is primarily found associated with particulate matter and sediment rather than dissolved in the water column. cdc.govepa.gov

Surface Water: While DCB has been detected in surface waters, its concentration is often low due to rapid photodegradation and strong adsorption to sediments. who.int The half-life of DCB in water exposed to natural sunlight is extremely short, estimated to be as little as 90 seconds to less than 10 minutes. who.intepa.govcanada.ca This rapid breakdown produces intermediates such as monochlorobenzidine and benzidine. who.intepa.govcanada.ca Despite this, continuous industrial discharge can lead to persistent contamination. nih.gov A study of Lake Macatawa found DCB concentrations in the water phase ranging from non-detectable to levels significantly exceeding water quality standards. nih.gov

Groundwater: The strong binding of DCB to soil makes it highly immobile, reducing the likelihood of significant groundwater contamination through leaching. who.intcanada.ca However, contamination can occur near hazardous waste sites. nih.gov Biodegradation in anaerobic groundwater is a slow process, with estimated half-lives ranging from 16 to 101 weeks. who.intcdc.govcanada.ca

Soil and sediment are major sinks for 3,3'-Dichlorobenzidine in the environment. cdc.govnih.gov

Soil: When released to land or applied via contaminated sludge, DCB binds strongly and quickly to soil components, particularly humic materials. epa.govcanada.canih.gov This adsorption is initially a rapid physical process, followed by slower, irreversible covalent bonding. epa.gov This strong binding makes DCB highly immobile in soil, and volatilization from soil surfaces is not expected to be a significant process. cdc.govepa.gov

Sediment: In aquatic systems, DCB rapidly adsorbs to suspended solids and settles into the sediment. cdc.govepa.gov This partitioning behavior means that sediments often contain much higher concentrations of DCB than the overlying water. nih.gov In Lake Macatawa, DCB was found at concentrations of almost 70 mg/kg in a sediment sample. nih.gov The movement and resuspension of contaminated sediments can act as a long-term source of DCB to the water column and facilitate its transport over long distances within an aquatic system. cdc.govresearchgate.net

| Environmental Compartment | Key Process | Finding / Estimated Half-life | Reference |

|---|---|---|---|

| Surface Water (sunlit) | Photolysis | ~90 seconds to <10 minutes | who.intepa.govcanada.ca |

| Surface Water | Biodegradation | 4 to 26 weeks | who.intcdc.govcanada.ca |

| Groundwater (anaerobic) | Biodegradation | 16 to 101 weeks | who.intcdc.govcanada.ca |

| Soil & Sediment | Adsorption | Strongly and irreversibly binds to organic matter | epa.govnih.gov |

| Air | Photooxidation | 0.9 to 9 hours | who.intcanada.ca |

The atmosphere is not considered a primary compartment for the transport and partitioning of 3,3'-Dichlorobenzidine due to its low volatility. cdc.gov

Presence and Fate: Any DCB that enters the atmosphere, likely as dust from manufacturing sites, is expected to adsorb to airborne particulate matter. cdc.gov This particulate-phase DCB can be removed from the atmosphere through wet and dry deposition. cdc.gov In the air, DCB may react with photochemically-produced hydroxyl radicals, with an estimated half-life of around 10 hours. cdc.govcdc.gov Photolysis is also a potential degradation pathway, with an estimated half-life of 1.5 to 5 minutes. who.int

Monitoring Data: Direct measurements of DCB in ambient air are scarce. One study did not detect DCB in the air surrounding two dyestuff production facilities. cdc.govcanada.ca A modeling study estimated the average concentration of DCB in Canadian air to be extremely low, at 7.6 x 10⁻¹⁶ µg/m³. cdc.gov

Transport and Dispersion Modeling in Environmental Systems

A comprehensive search of scientific literature and environmental databases did not yield specific studies or models detailing the transport and dispersion of 3,5-Dichlorobenzidine in environmental systems. While modeling approaches exist for structurally related compounds, such as 3,3'-Dichlorobenzidine, these models are based on empirical data specific to that isomer's properties (e.g., partition coefficients, degradation rates) and cannot be accurately applied to this compound without specific experimental data for this compound.

The development of a reliable transport and dispersion model for any chemical compound requires input parameters such as:

Henry's Law Constant: To predict partitioning between air and water.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): To model movement and sorption in soil and sediment.

Vapor Pressure: To estimate the potential for volatilization.

Water Solubility: To determine its concentration and mobility in aquatic systems.

Without experimentally determined values for this compound, any modeling effort would be purely speculative. Research dedicated to the physicochemical properties of this compound is a necessary prerequisite for developing predictive models of its environmental fate and transport.

Bioavailability and Environmental Mobility Studies

Detailed research findings specifically investigating the bioavailability and environmental mobility of this compound are not available in the reviewed scientific literature. Studies on other dichlorobenzidine (B72168) isomers, particularly 3,3'-Dichlorobenzidine, show a tendency for strong binding to soil and sediment, which generally leads to low mobility. canada.cacdc.gov For instance, studies on sludge-amended soil columns have demonstrated that 3,3'-Dichlorobenzidine is highly immobile due to strong binding to soil constituents.

However, it is scientifically unsound to extrapolate these findings to this compound. The specific placement of the chlorine atoms on the biphenyl (B1667301) structure significantly influences the molecule's polarity, size, and electronic distribution, which in turn affects its interaction with environmental matrices like soil organic matter and biological membranes.

Key areas where data for this compound is lacking include:

Soil and Sediment Sorption Studies: No published soil sorption coefficients (Koc) or Freundlich/Langmuir adsorption isotherm data were found.

Bioconcentration and Bioaccumulation Studies: There are no reported bioconcentration factors (BCF) or bioaccumulation factors (BAF) from studies in aquatic or terrestrial organisms. For comparison, 3,3'-Dichlorobenzidine has a reported bioconcentration factor of approximately 500 in bluegill sunfish. canada.ca

Leaching and Column Mobility Studies: No experimental data exists on the potential for this compound to leach through the soil profile into groundwater.

Consequently, a quantitative assessment of the bioavailability and environmental mobility of this compound cannot be provided. The absence of such fundamental data highlights a significant gap in the environmental science literature for this particular compound.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific data regarding the environmental fate and degradation mechanisms of This compound . The vast majority of research focuses on its isomer, 3,3'-Dichlorobenzidine .

Due to the strict requirement to focus solely on this compound and the absence of specific research data for this compound in the provided search results, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Isomers can have substantially different physical, chemical, and toxicological properties, and therefore, data for 3,3'-Dichlorobenzidine cannot be used to describe the environmental fate of this compound.

Fulfilling the request would require extrapolating data from a different chemical isomer, which would be scientifically unsound and misleading. Therefore, the requested article on the "Environmental Fate and Degradation Mechanisms of this compound" cannot be produced at this time.

Environmental Fate and Degradation Mechanisms of 3,5 Dichlorobenzidine

Biotic Transformation Pathways

Microbial Degradation and Biotransformation

Anaerobic Microbial Pathways

Under anaerobic conditions, the microbial degradation of 3,5-dichlorobenzidine (3,5-DCB) primarily proceeds through reductive dechlorination. In this biologically mediated process, chlorine atoms are sequentially removed from the biphenyl (B1667301) structure. Studies using sediment-water mixtures have demonstrated that 3,5-DCB can be transformed into benzidine (B372746), with 3-monochlorobenzidine identified as a transient intermediate. cdc.govosti.govresearchgate.net This dehalogenation is attributed to microbial activity, as no degradation is observed in autoclaved, sterile samples. cdc.govosti.gov The process can be significant, with up to 80% of the initial 3,5-DCB being converted to benzidine over a one-year incubation period in lake water and sediment mixes. cdc.gov

The estimated half-life for the biodegradation of 3,3'-dichlorobenzidine (B165656), a related isomer, in anaerobic groundwater ranges from 16 to 101 weeks. cdc.govcanada.cawho.int While specific rates for 3,5-DCB are not as well-defined, the general pathway of reductive dechlorination is a key transformation process in anaerobic environments. cdc.govosti.gov The microorganisms responsible for this dehalogenation can exhibit cross-acclimation, where exposure to other chlorinated compounds, such as dichlorophenols, can enhance the degradation rate of dichlorobenzidines without a lag period. nih.govnih.gov

Enzymatic Degradation in Environmental Contexts

The enzymatic degradation of aromatic compounds like 3,5-DCB in the environment is often carried out by extracellular enzymes produced by microorganisms, particularly white-rot fungi. nih.govebi.ac.uk Key enzymes involved in the breakdown of complex aromatic structures such as lignin (B12514952), which shares some structural similarities with chlorinated biphenyls, include lignin peroxidase (LiP) and manganese peroxidase (MnP). nih.govresearchgate.netnih.gov

Manganese peroxidase (MnP) is a heme-containing enzyme that oxidizes Mn(II) to the more reactive Mn(III). researchgate.netfrontiersin.org Chelated Mn(III) then acts as a diffusible redox-mediator that can oxidize a wide range of phenolic and even non-phenolic compounds, making it a key player in the degradation of complex aromatic pollutants. nih.govresearchgate.netfrontiersin.org While direct studies on 3,5-DCB are limited, the ability of MnP to degrade a variety of recalcitrant aromatic contaminants suggests its potential involvement in the transformation of dichlorobenzidines in environments where white-rot fungi are active. frontiersin.org

Lignin peroxidase (LiP) is another important enzyme that can directly oxidize non-phenolic aromatic compounds due to its high redox potential. nih.govebi.ac.uk These enzymes are crucial in the initial depolymerization steps of complex aromatic polymers. ebi.ac.uk Although specific data on the direct action of LiP on 3,5-DCB is scarce, the general capabilities of these ligninolytic enzymes point towards their potential role in its environmental degradation. nih.gov

Phytoremediation Mechanisms

Phytoremediation utilizes plants to remove, degrade, or stabilize environmental contaminants, including organic pollutants like 3,5-DCB. epa.govnih.gov Several mechanisms are involved in the phytoremediation of organic compounds:

Phytoextraction: This involves the uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the plant's harvestable biomass. nih.gov

Phytodegradation (or Phytotransformation): This is the breakdown of contaminants within the plant tissues by metabolic enzymes. researchgate.net Plants possess enzymes such as dehalogenases, peroxidases, and nitroreductases that can transform various organic pollutants. researchgate.net

Rhizodegradation: This refers to the breakdown of contaminants in the soil by the microbial community thriving in the rhizosphere (the area around the plant roots). researchgate.net Root exudates can stimulate microbial activity and enhance the degradation of organic compounds.

While specific studies detailing the complete phytoremediation pathway for 3,5-DCB are limited, related compounds have been subjects of phytoremediation research. For instance, poplar trees have been shown to transform trichloroethylene. researchgate.net The potential for plant uptake and metabolism of chlorinated aromatics exists, though the efficiency is dependent on the plant species and the properties of the chemical. researchgate.net For some contaminants, the formation of bound residues in soil can be enhanced by plant-derived compounds and enzymes. researchgate.net

Formation and Characterization of Environmental Transformation Products

The primary transformation pathway for this compound under anaerobic conditions is sequential reductive dehalogenation. cdc.govacs.org This process leads to the formation of specific, identifiable products.

The principal transformation products are:

3-Monochlorobenzidine (MCB): This compound is formed as a transient intermediate during the dechlorination process. cdc.govosti.govresearchgate.net

Benzidine: This is the final product of the complete reductive dehalogenation of 3,5-DCB in anaerobic environments. cdc.govosti.govacs.org

Studies have shown that the transformation of 3,5-DCB to these products is microbially mediated. cdc.govosti.govresearchgate.net In laboratory experiments with sediment-water mixtures, the disappearance of 3,5-DCB was directly correlated with the appearance of 3-monochlorobenzidine and subsequently benzidine. cdc.gov It is important to note that the final degradation product, benzidine, is also a compound of environmental concern. acs.org

The following table summarizes the key transformation products of this compound identified in environmental fate studies.

| Initial Compound | Intermediate Product | Final Product | Transformation Pathway | Environmental Condition |

|---|---|---|---|---|

| This compound | 3-Monochlorobenzidine | Benzidine | Sequential Reductive Dehalogenation | Anaerobic |

Advanced Analytical Chemistry for Environmental Monitoring and Research of 3,5 Dichlorobenzidine

Chromatographic Separation Technologies

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3,5-dichlorobenzidine in environmental samples. epa.govnemi.gov Its versatility is enhanced by coupling with various detectors, each offering distinct advantages in terms of sensitivity, selectivity, and specificity.

Commonly used detectors include UV-Visible (UV-Vis), electrochemical (ED), and mass spectrometry (MS) detectors. epa.govcore.ac.uknih.gov The choice of detector is often dictated by the sample matrix, required detection limits, and the need for confirmatory analysis. For instance, EPA Method 605 specifies HPLC with electrochemical detection for determining benzidines in municipal and industrial wastewater. epa.govnemi.gov

Reverse-phase columns are frequently employed for the separation of 3,5-DCB. ecfr.govnih.gov A typical mobile phase might consist of a buffered acetonitrile/water mixture, which allows for the effective separation of 3,5-DCB from related compounds and matrix interferences. ecfr.gov

The following table provides a comparative overview of HPLC detectors used for this compound analysis.

| Detector Type | Principle | Advantages for 3,5-DCB Analysis | Common Findings/Typical Use |

| UV-Visible (UV-Vis) | Measures the absorbance of UV or visible light by the analyte. | Robust, cost-effective, and suitable for routine analysis where high sensitivity is not the primary requirement. | Often used as a primary or secondary detector. Detection at specific wavelengths (e.g., 280 nm) provides quantitative data, though it may lack specificity in complex matrices. mdpi.com |

| Electrochemical (ED) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | Offers high sensitivity and selectivity for electroactive compounds like aromatic amines. epa.govnemi.gov | EPA Method 605 utilizes an electrochemical detector, achieving low detection limits (e.g., 0.13 µg/L for 3,3'-dichlorobenzidine). epa.govnih.gov It is particularly useful for trace-level analysis in water samples. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, providing structural information and high specificity. | Provides unambiguous identification and confirmation of the analyte. core.ac.uk Techniques like tandem mass spectrometry (MS/MS) offer exceptional sensitivity and selectivity, minimizing matrix effects. core.ac.uk | LC-MS/MS is a powerful tool for ultra-trace analysis in complex environmental samples like surface water and sediment. core.ac.uknih.gov It allows for confident identification even at parts-per-trillion levels. core.ac.uk |

Spectroscopic and Electrochemical Detection Methodologies

Beyond standard HPLC detection, specific spectroscopic and electrochemical methods have been developed and refined for the analysis of this compound, aiming to enhance sensitivity, selectivity, and applicability in diverse research contexts.

UV-Vis spectrophotometry, while often coupled with HPLC, can also be used as a standalone technique in certain analytical contexts for this compound. The compound exhibits characteristic absorption in the UV region of the electromagnetic spectrum. chemicalbook.com

Research has shown that this compound in aqueous solutions can be degraded by photolysis when exposed to UV radiation, leading to the formation of monochlorobenzidine and subsequently benzidine (B372746). chemicalbook.com This property is important to consider during sample handling and analysis to prevent analyte loss. The absorbance is measured at specific wavelengths, often around 280 nm, to quantify the compound. mdpi.com However, due to potential interference from other organic compounds in environmental samples that absorb at similar wavelengths, this method is most reliable for relatively clean samples or for screening purposes.

The development of electrochemical sensors offers a promising avenue for rapid, sensitive, and potentially in-situ monitoring of this compound. These sensors operate by measuring the electrical signal (current or potential) generated from the electrochemical reaction of the analyte.

Voltammetric sensors measure the current as the potential is varied. Techniques like differential pulse voltammetry can be applied to determine compounds like 3,3'-dichlorobenzidine (B165656) at a glassy carbon electrode. researchgate.net

Amperometric sensors operate at a fixed potential and measure the resulting current, which is proportional to the analyte's concentration. emerson.comhach.com These sensors are known for their high sensitivity and fast response times. instrumart.com

A significant area of research in sensor development for specific molecules like this compound is the use of Molecularly Imprinted Polymers (MIPs) . mdpi.comacs.org MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the target molecule. mdpi.com

A notable development is a sensor for 3,3'-dichlorobenzidine based on a surface plasmon resonance (SPR) platform combined with a molecularly imprinted gel. mdpi.com This sensor demonstrated high affinity and a remarkable limit of detection of 1.86 x 10⁻³ nM in tap water, showcasing the potential of MIP-based sensors for ultra-trace environmental monitoring. mdpi.com The principle involves the template molecule (3,3'-dichlorobenzidine) being imprinted into a polymer matrix, which, after removal of the template, leaves specific cavities that can rebind the analyte with high selectivity. mdpi.commdpi.com

Isotope Dilution and Internal Standard Methodologies

To ensure the accuracy and precision of quantitative analysis, especially in complex matrices, isotope dilution and internal standard methodologies are employed. These techniques are crucial for correcting variations in sample preparation, extraction efficiency, and instrument response. greenrivertech.com.twepa.gov

The internal standard (IS) method involves adding a known amount of a non-target compound, which has similar chemical and physical properties to the analyte, to both the samples and calibration standards. greenrivertech.com.tw Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate quantification. For the analysis of this compound, EPA methods allow for the use of internal standards, but note that no single compound is universally applicable to all sample types due to potential matrix interferences. epa.gov

Isotope dilution is a more advanced and accurate approach where a stable, isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) is used as the internal standard. epa.gov Because the labeled standard is chemically identical to the native analyte, it behaves identically during extraction, cleanup, and analysis, providing the most accurate correction for method variability. epa.gov

EPA Method 1625, a method for semivolatile organic compounds by isotope dilution GC/MS, includes 3,3'-dichlorobenzidine and its corresponding labeled analog, d8-benzidine, can be used for its quantification. epa.gov Research has also demonstrated the use of deuterated benzidine (d8-BZ) as an internal standard for the simultaneous determination of benzidine and 3,3'-dichlorobenzidine in water samples by GC-MS. mdpi.com

The following table summarizes key aspects of these methodologies for 3,5-DCB analysis.

| Methodology | Description | Application to 3,5-DCB Analysis | Key Advantages |

| Internal Standard (IS) Calibration | A known concentration of a chemically similar, non-target compound is added to all samples, blanks, and standards. The ratio of the analyte response to the IS response is used for quantification. greenrivertech.com.tw | Used in HPLC and GC methods to correct for injection volume variability and some matrix effects. EPA Method 605 allows for its use. epa.gov | Improves precision and accuracy compared to external standard calibration. greenrivertech.com.tw |

| Isotope Dilution Mass Spectrometry (IDMS) | A known concentration of a stable isotopically labeled analog of 3,5-DCB is added to the sample prior to extraction. Quantification is based on the response ratio of the native analyte to the labeled standard. epa.gov | Considered the gold standard for accurate quantification in complex matrices. Used in GC-MS and LC-MS/MS methods (e.g., EPA Method 1625). epa.gov | Provides the highest level of accuracy by correcting for analyte losses at every step of the analytical process, from extraction to detection. epa.gov |

Quality Assurance and Quality Control in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential for generating legally defensible and scientifically valid data for this compound. epa.govhpc-standards.com Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), mandate strict QA/QC protocols. epa.gov

Key components of a QA/QC program include:

Initial Demonstration of Capability: Each laboratory must demonstrate its ability to generate acceptable accuracy and precision. epa.gov

Method Detection Limit (MDL) Determination: The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov

Ongoing Quality Control: This includes the routine analysis of laboratory reagent blanks, field blanks, laboratory control samples (LCS), and matrix spike/matrix spike duplicates (MS/MSD). epa.govhpc-standards.comscispace.com

Calibration Verification: The instrument calibration is verified at regular intervals to ensure its stability. usgs.gov

EPA Method 605 provides specific QC acceptance criteria for the analysis of 3,3'-dichlorobenzidine. These criteria are used to assess the quality of the data generated. epa.govecfr.gov

Table of QC Acceptance Criteria for 3,3'-Dichlorobenzidine (from EPA Method 605)

| Parameter | Test Concentration (µg/L) | Limit for Standard Deviation (s) (µg/L) | Range for Average Recovery (X) (µg/L) | Range for Percent Recovery (P, Ps) (%) |

| 3,3'-Dichlorobenzidine | 50 | 23.6 | 18.7 - 50.0 | 5 - 128 |

| Data derived from EPA Method 605. ecfr.gov |

Table of Method Accuracy and Precision for 3,3'-Dichlorobenzidine as Functions of Concentration (from EPA Method 605)

| Parameter | Accuracy, as Recovery, X’ (µg/L) | Single Analyst Precision, sᵣ’ (µg/L) | Overall Precision, S’ (µg/L) |

| 3,3'-Dichlorobenzidine | 0.66C + 0.23 | 0.39X - 0.05 | 0.38X + 0.02 |

| Where C is the true concentration and X is the average recovery. Data derived from EPA Method 605. ecfr.gov |

Adherence to these QA/QC protocols ensures that the data produced are reliable, reproducible, and accurately reflect the concentration of this compound in the samples being analyzed.

Biochemical Reactivity and Metabolic Transformations in Non Mammalian and Model Systems of 3,5 Dichlorobenzidine Mechanism Focused

Enzymatic Pathways in Microorganisms (e.g., Reductases, Oxidases)

The microbial degradation of 3,3'-dichlorobenzidine (B165656) (3,3'-DCB) is generally a slow process, and the compound is considered fairly resistant to breakdown by naturally occurring microbial communities in aquatic and soil environments. epa.govcanada.ca Studies have estimated the biodegradation half-life of 3,3'-DCB to be between 4 and 26 weeks in surface water and significantly longer in anaerobic groundwater, ranging from 16 to 101 weeks. epa.gov

Despite its general persistence, some microbial transformation pathways have been identified:

Reductive Dechlorination: Under anaerobic conditions, microbial activity has been shown to mediate the sequential dehalogenation (dechlorination) of 3,3'-DCB. cdc.govepa.gov This process transforms 3,3'-DCB first into 3-chlorobenzidine (a transient intermediate) and subsequently into benzidine (B372746). cdc.govepa.gov This transformation is significant as it is mediated by microbial activity; no such degradation was observed in autoclaved, sterile samples. epa.gov

Oxidative Mineralization: Aerobic degradation is extremely slow. In one study, less than 2% of the initial amount of 3,3'-DCB was mineralized to CO₂ over a 182-day incubation period in soil amended with sewage sludge. epa.gov

Enzymatic Action: While specific reductases and oxidases from microorganisms acting directly on 3,3'-DCB are not extensively characterized, the degradation of structurally related azo dyes, for which 3,3'-DCB is a precursor, involves enzymes like azoreductases. psu.edu These enzymes cleave the azo bond, which can lead to the release of aromatic amines like 3,3'-DCB. psu.edu Peroxidases have also been implicated in the activation of benzidine congeners. industrialchemicals.gov.au

The table below summarizes findings on the microbial degradation of 3,3'-DCB.

| Condition | Pathway/Enzyme Class | Observation | Reference |

|---|---|---|---|

| Anaerobic (Sediment) | Microbial Reductive Dechlorination | Sequential dehalogenation to 3-chlorobenzidine and then benzidine. Half-life estimated at ~150 days. | cdc.govepa.gov |

| Aerobic (Soil) | Microbial Mineralization | Very slow degradation; <2% converted to CO₂ after 182 days. | epa.gov |

| General (Aquatic) | Biodegradation | Considered resistant. Half-life estimated at 4-26 weeks in surface water. | epa.gov |

| Related Compounds (Azo Dyes) | Azoreductases | Enzymatic cleavage of azo bonds can release benzidine-based amines. | psu.edu |

Biotransformation in Plant Species (Mechanisms of uptake and modification)

Research on the specific biotransformation of 3,3'-DCB in plant species is limited. However, general mechanisms for xenobiotic metabolism in plants can be inferred. Plants can take up organic pollutants from the soil and environment, though the efficiency depends on the plant species and the chemical's properties. One study noted that treating soil contaminated with 3,3'-DCB with ferulic acid and H₂O₂ enhanced the formation of bound, non-extractable residues, suggesting a potential pathway for immobilization, possibly involving plant-derived compounds or associated microbial activity. nih.gov The primary mechanism for the detoxification of xenobiotics in plants involves a three-phase process:

Transformation: Modification of the compound, often through oxidation by enzymes like cytochrome P450 monooxygenases.

Conjugation: The transformed compound is conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids to increase water solubility.

Sequestration: The polar conjugates are transported and stored in vacuoles or bound to cell wall components like lignin (B12514952), effectively removing them from active metabolic pathways. nih.gov

While these are established pathways for many xenobiotics, specific metabolites of 3,3'-DCB resulting from these processes in plants have not been characterized in the available literature.

Interactions with Biological Macromolecules (e.g., charge transfer, binding mechanisms)

The toxicity of 3,3'-DCB is linked to its metabolic activation into reactive intermediates that can covalently bind to biological macromolecules. This activation is generally believed to occur via N-oxidation, mediated by enzyme complexes such as cytochrome P450 and flavin monooxygenases, to form highly reactive N-oxygenated intermediates. canada.caepa.gov These electrophilic metabolites can then interact with nucleophilic sites on DNA and proteins. canada.ca Peroxidative activation, yielding a diimine intermediate, is another proposed mechanism that can lead to macromolecular binding. industrialchemicals.gov.aucdc.gov This diimine can exist in equilibrium with the parent diamine, forming a charge-transfer complex which is also implicated in the binding process. industrialchemicals.gov.au

DNA Binding Mechanisms and Adduct Formation

The genotoxicity of 3,3'-DCB is attributed to the covalent binding of its reactive metabolites to DNA, forming DNA adducts. canada.cacdc.gov

Activation: Metabolic activation to N-hydroxy or N-acetoxy derivatives, or a diimine intermediate, is a prerequisite for DNA binding. industrialchemicals.gov.aucdc.govcdc.gov

Binding Site: Studies with the related compound benzidine show that the primary site of adduction on DNA is the C8-position of deoxyguanosine. industrialchemicals.gov.au For 3,3'-DCB, binding to deoxyguanosine has also been demonstrated. cdc.gov

Adduct Formation: The electrophilic metabolite attacks the nucleophilic centers on the DNA base, forming a stable covalent bond. psu.edu The formation of these adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. canada.cacdc.gov In vivo studies in rodents have confirmed that oral administration of 3,3'-DCB leads to the formation of DNA adducts in various tissues, including the liver and bladder epithelium. canada.canj.gov

Protein Binding and Conformational Changes

Metabolites of 3,3'-DCB also bind covalently to proteins, particularly hemoglobin and other tissue proteins. canada.cacdc.gov

Hemoglobin Adducts: The formation of hemoglobin adducts is a well-documented process for many aromatic amines, including 3,3'-DCB. canada.cacdc.gov Reactive metabolites, such as a nitroso derivative, are thought to react with sulfhydryl groups on cysteine residues within the hemoglobin protein. cdc.gov These adducts are stable and can serve as biomarkers of exposure. cdc.gov

Conformational Changes: The binding of any ligand, including a xenobiotic metabolite, to a protein can induce conformational changes. Such alterations can affect the protein's structure and function. While specific studies detailing the precise conformational changes in proteins upon binding of 3,3'-DCB metabolites are scarce, it is a fundamental principle of ligand-protein interaction. These changes can range from minor local adjustments to significant global shifts in the protein's three-dimensional structure. An in-vitro assay suggested that 3,3'-DCB has the ability to bind to the androgen receptor and act as an antagonist, which implies an induced conformational change upon binding.

Formation and Characterization of Conjugates and Metabolites in Environmental Biota

In environmental organisms, 3,3'-DCB can be bioconcentrated and metabolized. epa.gov

Fish: Studies in bluegill sunfish have shown that they rapidly accumulate 3,3'-DCB from water. epa.gov The primary metabolite detected in these fish was an acid-labile conjugate, suggesting it was likely an N-glucuronide. This indicates that fish utilize conjugation as a primary detoxification and elimination pathway. The parent compound and its metabolites were not completely eliminated even after the fish were transferred to clean water for 14 days. cdc.gov

Other Aquatic Organisms: Bioaccumulation has also been reported in algae (Chlorella fusca) and in activated sludge microorganisms, with bioaccumulation factors of 940 and 3100, respectively. epa.gov

The primary metabolic transformations in aquatic biota appear to be conjugation reactions, which increase the water solubility of the compound and facilitate its excretion, although elimination can be slow.

The table below details the metabolites and conjugates of 3,3'-DCB found in various systems.

| Organism/System | Parent Compound | Observed Metabolites / Conjugates | Reference |

|---|---|---|---|

| Bluegill Sunfish (Lepomis macrochirus) | 3,3'-Dichlorobenzidine | Acid-labile conjugate (presumed N-glucuronide) | |

| Rat (Urine) | 3,3'-Dichlorobenzidine | N-acetyl-3,3'-dichlorobenzidine, N,N'-diacetyl-3,3'-dichlorobenzidine, Unchanged 3,3'-DCB | psu.educdc.gov |

| Rat (Bile) | 3,3'-Dichlorobenzidine | Unidentified conjugates | cdc.gov |

| Anaerobic Microorganisms | 3,3'-Dichlorobenzidine | 3-Chlorobenzidine, Benzidine | cdc.govepa.gov |

Environmental Remediation Technologies and Strategies for 3,5 Dichlorobenzidine

Physicochemical Remediation Approaches

Physicochemical methods for the remediation of chlorinated aromatic compounds like 3,5-Dichlorobenzidine focus on chemical transformation or physical removal from contaminated media. These technologies are often engineered for rapid and efficient pollutant reduction.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and decompose organic pollutants. kirj.eemdpi.com These processes are considered promising for the degradation of recalcitrant nitrogen-containing compounds, including aromatic amines, which are often resistant to conventional treatment methods. nih.gov AOPs encompass a variety of techniques, such as ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. mdpi.comnih.gov

The application of AOPs can lead to the complete mineralization of persistent metabolites derived from industrial pollutants. deswater.com For instance, Peracetic acid (PAA)-based AOPs have been proposed as effective strategies for treating wastewater contaminated with persistent aromatic amines. nih.gov While specific research on the application of AOPs directly to this compound is limited, the proven efficacy of these methods against a broad range of aromatic amines and other chlorinated compounds suggests their potential applicability. kirj.eenih.gov The degradation mechanisms are highly dependent on process parameters such as pH, which can influence reaction pathways and efficiencies. nih.gov

Adsorption onto Engineered Materials

Adsorption is a widely used physicochemical process for removing organic pollutants from aqueous solutions. This technique involves the accumulation of contaminants onto the surface of a solid adsorbent. Engineered materials such as activated carbon and biochar are frequently employed due to their high surface area, porous structure, and favorable surface chemistry. mdpi.comnih.gov

Research has demonstrated the effectiveness of these materials in adsorbing chlorinated organic pollutants and anilines. nih.govcabidigitallibrary.org Biochar, a carbon-rich material derived from biomass, can remove chlorinated organics through mechanisms including hydrophobic interactions, pore-filling, and electron donor-acceptor interactions. nih.gov Studies comparing biochar derived from date palm seeds to commercial activated carbon for the removal of chlorinated volatile organic compounds (CVOCs) found that the biochar exhibited significantly superior adsorption capacity. mdpi.com Similarly, magnetic biochar has shown good prospects for the removal of toxic and refractory aniline (B41778) from water. tandfonline.com While direct experimental data on the adsorption of this compound is scarce, the performance of these engineered adsorbents with analogous compounds underscores their potential for its remediation.

Comparative Adsorption Capacities for Aniline and CVOCs on Engineered Carbons

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Date Palm Seed Biochar | Trichloroethylene (TCE) | 86.68 | mdpi.com |

| Date Palm Seed Biochar | Tetrachloroethylene (PCE) | 85.97 | mdpi.com |

| Commercial Activated Carbon | Trichloroethylene (TCE) | 47.54 | mdpi.com |

| Commercial Activated Carbon | Tetrachloroethylene (PCE) | 44.74 | mdpi.com |

| Magnetic Biochar (from Douglas fir) | Aniline | 42.57 | tandfonline.com |

| Coal Granular Activated Carbon | Aniline | 17.28 | cabidigitallibrary.org |

Chemical Precipitation and Flocculation

Chemical precipitation and flocculation are established water treatment processes primarily used to remove dissolved heavy metals and certain inorganic anions. dtic.milresearchgate.net The process involves adding chemicals to alter the solubility of contaminants, causing them to form insoluble solid precipitates. dtic.mil These fine particles are then aggregated into larger flocs through coagulation and flocculation, which can be subsequently removed by sedimentation or filtration. researchgate.net This technology's effectiveness is highly dependent on pH control and the selection of an appropriate precipitating agent. dtic.mil However, these methods are designed for ionic species and are not documented in scientific literature as a primary or effective remediation strategy for neutral, non-ionic organic compounds like this compound.

Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation represent environmentally sustainable approaches that utilize living organisms—microbes and plants, respectively—to degrade or stabilize contaminants.

Microbial Consortia for Enhanced Degradation

The use of microbial consortia, or communities of different microorganisms, is often more effective for degrading complex and recalcitrant pollutants than single microbial strains. frontiersin.orgmdpi.com This enhanced capability stems from synergistic interactions, where different species perform complementary metabolic functions to achieve complete degradation of a target compound. mdpi.com

While studies on the microbial degradation of this compound are not widely available, research on the structurally similar compound 3,5-dichloroaniline (B42879) (3,5-DCA) provides significant insights. A bacterium, Bacillus megaterium IMT21, has been isolated that is capable of mineralizing 3,5-DCA as a sole source of carbon and energy. microbiologyresearch.org The degradation pathway for 3,5-DCA in this strain proceeds via a dichloroacetanilide intermediate. microbiologyresearch.org This demonstrates a specific microbial capability for breaking down dichlorinated aromatic amines. Further research into a chlorobenzoate-degrading microbial consortium showed co-metabolism of 3,5-dichlorobenzoate, indicating that microbial communities can possess enzymatic machinery capable of acting on 3,5-disubstituted chlorinated aromatic rings. nih.gov

Degradation of Dichloroaniline (DCA) Isomers by Bacillus megaterium IMT21

| DCA Isomer | Mineralized by Strain IMT21 | Degradation Pathway Intermediate | Reference |

|---|---|---|---|

| 2,3-Dichloroaniline | Yes | Dichloroaminophenol | microbiologyresearch.org |

| 2,4-Dichloroaniline | Yes | Dichloroaminophenol | microbiologyresearch.org |

| 2,5-Dichloroaniline | Yes | Dichloroaminophenol | microbiologyresearch.org |

| 3,4-Dichloroaniline | Yes | Dichloroacetanilide | microbiologyresearch.org |

| 3,5-Dichloroaniline | Yes | Dichloroacetanilide | microbiologyresearch.org |

Plant-Mediated Uptake and Detoxification

Phytoremediation is a green technology that uses plants to remove, degrade, or contain environmental contaminants. A recent study investigated the environmental behavior of 3,5-dichloroaniline (3,5-DCA), a toxic metabolite of certain fungicides, in a soil-chive (Allium ascalonicum) system, particularly in the presence of microplastics. nih.gov The research found that polyethylene (B3416737) (PE) and polylactic acid (PLA) microplastics increased the soil's adsorption capacity for 3,5-DCA. nih.gov

This increased adsorption had a direct impact on the compound's fate. The presence of PE and PLA microplastics prolonged the degradation half-life of 3,5-DCA in the soil by 6.24 days and 16.07 days, respectively. nih.gov Furthermore, co-exposure to 3,5-DCA and microplastics led to increased residues of the contaminant in the chive roots, although it did not significantly affect residues in the stems or leaves. nih.gov These findings indicate that while plants can uptake such contaminants, other soil constituents like microplastics can significantly alter the bioavailability, degradation, and bioaccumulation of these chlorinated aromatic amines. nih.gov

Effect of Microplastics on 3,5-Dichloroaniline (3,5-DCA) Degradation in Soil

| Soil Condition | Degradation Half-Life of 3,5-DCA | Increase in Half-Life (days) | Reference |

|---|---|---|---|

| Control (No Microplastics) | Baseline | N/A | nih.gov |

| With Polyethylene (PE) Microplastics | Baseline + 6.24 days | 6.24 | nih.gov |

| With Polylactic Acid (PLA) Microplastics | Baseline + 16.07 days | 16.07 | nih.gov |

Sustainable Decontamination Practices

Sustainable decontamination practices aim to degrade or remove contaminants using environmentally friendly methods, such as biological processes.

Bioremediation

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. The biodegradation of 3,3'-Dichlorobenzidine (B165656) has been found to be a slow process. canada.ca Laboratory studies have shown that it is fairly resistant to degradation by naturally occurring aquatic microbial communities. canada.caepa.gov However, under certain conditions, microbial activity can lead to the sequential dehalogenation of 3,3'-Dichlorobenzidine to 3-chlorobenzidine and ultimately to benzidine (B372746). cdc.govnih.gov This transformation is significant because while it represents a breakdown of the original compound, the resulting products are also of environmental concern. nih.gov

Research on the biodegradation of 3,3'-Dichlorobenzidine in freshwater lake sediments observed its transformation over a 12-month period, indicating that while the process is slow, it does occur. researchgate.net The estimated half-life for its biodegradation in surface water ranges from 4 to 26 weeks. canada.ca

Phytoremediation

Phytoremediation is an emerging sustainable technology that uses plants to remove, degrade, or contain contaminants from soil and water. nih.gov For organic pollutants, plants can absorb the compounds and break them down through metabolic processes. nih.gov While no studies have specifically investigated the phytoremediation of this compound, the technique has shown promise for various aromatic pollutants. nih.govsemanticscholar.org Aromatic and medicinal plants are considered particularly suitable candidates as they are typically not part of the food chain, which minimizes the risk of contaminants being transferred to humans or animals. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are chemical treatment methods that involve the generation of highly reactive hydroxyl radicals to oxidize and degrade organic pollutants. mdpi.com Ozonation is one such AOP that has been investigated for the degradation of 3,3'-Dichlorobenzidine in aqueous solutions. researchgate.net Studies have shown that ozonation can efficiently remove 3,3'-Dichlorobenzidine from water, with removal rates exceeding 85% under optimized conditions of pH, ozone dosage, and temperature. researchgate.net The degradation primarily occurs through direct oxidation by ozone molecules. researchgate.net This technology could potentially be applied to wastewater containing this compound.

| Technology | Principle | Findings for 3,3'-Dichlorobenzidine | Potential Applicability to this compound |

| Bioremediation | Use of microorganisms to degrade contaminants. | Slow degradation; sequential dehalogenation to monochlorobenzidine and benzidine observed. cdc.govnih.gov Half-life of 4-26 weeks in surface water. canada.ca | May be a viable long-term strategy, but would require assessment of degradation pathways and potential toxic byproducts. |

| Phytoremediation | Use of plants to uptake and degrade pollutants. | No specific studies available. General success with other aromatic compounds. nih.govsemanticscholar.org | A potential low-cost, sustainable option requiring screening of suitable plant species. |

| Ozonation (AOP) | Chemical oxidation using ozone. | >85% removal from aqueous solution achieved under optimal conditions (pH 4, 3.7–5.1 mg/min ozone). researchgate.net | Likely to be effective for treating contaminated water, but requires optimization and cost analysis. |

Theoretical and Computational Chemistry Studies of 3,5 Dichlorobenzidine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the distribution of electrons within the 3,5-dichlorobenzidine molecule and to determine the energies and shapes of its molecular orbitals.

Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic amines like this compound, the locations of the HOMO and LUMO can indicate the likely sites of metabolic activation or reaction with other molecules. Computational analyses can visualize these orbitals, showing their distribution across the molecular structure, often indicating that the amino groups are significant sites for electrophilic attack.

Table 1: Representative Data from Molecular Orbital Analysis

| Parameter | Description | Typical Predicted Value Range for Similar Compounds |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 4.0 to 5.5 |

Note: The values in this table are illustrative for chlorinated aromatic amines and are not specific experimental or calculated values for this compound due to a lack of specific literature data.

Quantum Chemical Predictions of Reactivity and Stability

Quantum chemical calculations provide a quantitative basis for predicting the reactivity and stability of this compound. By calculating various molecular properties, known as reactivity descriptors, researchers can infer how the molecule will behave in different chemical environments. These calculations are often performed using methods like DFT.

Ionization Potential (I): The energy required to remove an electron, approximated by -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated by -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for reaction.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely highlight the nitrogen atoms of the amino groups and specific carbon atoms on the aromatic rings as key reactive centers.

Thermodynamic properties such as the heat of formation and Gibbs free energy can also be calculated to assess the molecule's stability relative to other isomers or potential degradation products.

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in complex environmental systems, such as its interaction with soil organic matter, water molecules, or biological membranes.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are solved to model the system's evolution. This allows for the observation of dynamic processes that are difficult to study experimentally. For instance, an MD simulation could model the diffusion of a this compound molecule in water to predict its solubility and hydration behavior. Another application would be to simulate its interaction with a model of soil organic matter to understand the binding mechanisms at an atomic level, including the formation of hydrogen bonds or van der Waals interactions. These simulations can reveal the preferred orientation and conformation of the molecule when it interacts with environmental surfaces, which is crucial for understanding its fate and transport.

Computational Modeling of Sorption Mechanisms

The sorption of contaminants like this compound to soil and sediment is a critical process that governs their environmental mobility and bioavailability. Computational modeling can elucidate the mechanisms of sorption at a molecular level. These models often combine quantum chemical calculations with classical simulations.

Quantum chemistry can be used to calculate the interaction energies between this compound and various components of soil, such as clay minerals or humic substances. These calculations can identify the nature of the binding forces, which may include:

Cation exchange: Depending on the pH, the amino groups can be protonated, allowing for electrostatic interactions with negatively charged sites on clay surfaces.

Covalent bonding: Reactions can occur between the amine groups and functional groups in soil organic matter.

Partitioning: Hydrophobic interactions can cause the molecule to partition into the organic fraction of the soil.

Multi-parameter models can be developed based on these computational insights to predict sorption behavior under different environmental conditions. For the related compound 3,3'-dichlorobenzidine (B165656), such models have been shown to be effective in predicting its sorption to lake sediments by accounting for partitioning, covalent bonding, and cation exchange. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For a series of related compounds, such as different isomers of dichlorobenzidine (B72168), computational methods can be used to develop quantitative structure-activity relationship (QSAR) models. These models use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) to predict reactivity or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.